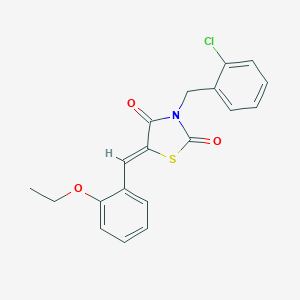
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBET belongs to the class of thiazolidinedione compounds that exhibit a wide range of biological activities. In
作用机制
The mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its biological activities by modulating various signaling pathways. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, improve mitochondrial function, and regulate lipid metabolism. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to reduce inflammation and improve insulin sensitivity. In addition, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit neuroprotective and cardioprotective effects.
实验室实验的优点和局限性
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione analogs. Another area of research is the investigation of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione's potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione needs to be further elucidated to fully understand its biological activities. Finally, more studies are needed to investigate the safety and toxicity of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione in animals and humans.
Conclusion:
In conclusion, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a promising synthetic compound that has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities. However, more research is needed to fully understand its mechanism of action and safety profile. With further research, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has the potential to become a valuable therapeutic agent in the future.
合成方法
The synthesis of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2-chlorobenzylamine and 2-ethoxybenzaldehyde in the presence of thiazolidine-2,4-dione. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting compound is then purified using column chromatography to obtain pure (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione. The yield of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is typically around 70%.
科学研究应用
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory activities. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
属性
产品名称 |
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C19H16ClNO3S |
分子量 |
373.9 g/mol |
IUPAC 名称 |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16ClNO3S/c1-2-24-16-10-6-4-7-13(16)11-17-18(22)21(19(23)25-17)12-14-8-3-5-9-15(14)20/h3-11H,2,12H2,1H3/b17-11- |
InChI 键 |
GDUBEXADVWUMFF-BOPFTXTBSA-N |
手性 SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
规范 SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{4-[(4-Methylbenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300843.png)
![(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300846.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300847.png)

![5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300849.png)
![ethyl 2-{2-hydroxy-5-nitrobenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300850.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)
![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300858.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![ethyl 2-({5-nitro-2-furyl}methylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300861.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300862.png)
![ethyl 2-{2-nitro-4,5-dimethoxybenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300863.png)